BenchChemオンラインストアへようこそ!

Tirandalydigin

structural biology natural product chemistry antibiotic discovery

Tirandalydigin (CAS 114118-91-1) is a naturally occurring tetramic acid antibiotic first reported by Abbott Laboratories from Streptomyces tirandis subsp. umidus AB 1006A-9.

Molecular Formula C22H27NO6
Molecular Weight 401.5 g/mol
CAS No. 114118-91-1
Cat. No. B1166407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirandalydigin
CAS114118-91-1
Synonymstirandalydigin
Molecular FormulaC22H27NO6
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C
InChIInChI=1S/C22H27NO6/c1-12(5-6-15(24)18-16(25)10-23-20(18)26)9-13(2)19-14(3)17-7-8-22(11-27-22)21(4,28-17)29-19/h5-9,13-14,17,19,24H,10-11H2,1-4H3,(H,23,26)/b6-5+,12-9+,18-15-/t13-,14+,17-,19-,21-,22?/m1/s1
InChIKeyLTYHWFXVSQHTQH-BWPJEIAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirandalydigin (CAS 114118-91-1): What Procurement Teams and Researchers Need to Know About This Tetramic Acid Antibiotic


Tirandalydigin (CAS 114118-91-1) is a naturally occurring tetramic acid antibiotic first reported by Abbott Laboratories from Streptomyces tirandis subsp. umidus AB 1006A-9 [1]. It was discovered in a targeted screen for compounds active against pathogenic anaerobic bacteria [1]. Structurally, it is a hybrid of two established tetramic acid antibiotic families—tirandamycin and streptolydigin—sharing the bicyclic ketal core of tirandamycins while incorporating the vinyl epoxide moiety characteristic of streptolydigin [2]. Its mechanism of action is inhibition of bacterial DNA-directed RNA polymerase [3]. The compound has a molecular formula of C22H27NO6 and a molecular weight of 401.5 g/mol [4]. Unlike its larger congener streptolydigin (MW ~600.7), tirandalydigin lacks the N-glycosylation and substituted acetamide side chains, resulting in a scaffold with 6 chiral centers and distinct physicochemical properties [5]. Total synthesis has been accomplished via stereoselective routes, confirming absolute configuration [6].

Why Tirandalydigin Cannot Be Simply Replaced by Tirandamycin A, Streptolydigin, or Generic Anti-Anaerobic Agents


The tirandamycin-streptolydigin family members, despite sharing a 3-acyltetramic acid core and a bacterial RNA polymerase target, exhibit profound differences in potency, spectrum, and molecular features that preclude interchangeable use. Tirandamycin A is approximately 40-fold less potent as an RNA polymerase inhibitor than streptolydigin [1], a difference attributed to the absence of substituents at positions 1 and 5 of the tetramic acid ring [1]. Tirandalydigin occupies a distinct structural space: it lacks the N-glycosylation and acetamide substituents of streptolydigin (which are critical for streptolydigin's enhanced biopotency), yet it uniquely incorporates a vinyl epoxide electrophilic warhead that is absent in all tirandamycins A–D [2]. This epoxide enables covalent target engagement, a reactivity-based feature leveraged in thiol-probe detection methods [3]. Standard anti-anaerobic agents such as metronidazole and clindamycin operate through entirely different mechanisms (DNA damage and ribosomal inhibition, respectively), meaning activity against metronidazole-resistant or clindamycin-resistant anaerobes does not predict tirandalydigin susceptibility, and vice versa. Furthermore, tirandalydigin's activity against Legionella species (IC50 = 1 µg/mL against L. micdadei) represents a spectrum extension not observed with most narrow-spectrum anti-anaerobic drugs [4]. Consequently, substitution with a generic in-class analog or a standard-of-care anti-anaerobic agent will yield non-equivalent biological outcomes in any assay system.

Quantitative Differentiation Evidence: Tirandalydigin vs. Closest Analogs and In-Class Alternatives


Structural Hybrid Identity: Tirandalydigin Uniquely Combines the Bicyclic Ketal of Tirandamycin with the Vinyl Epoxide of Streptolydigin

Tirandalydigin is explicitly characterized as a structural hybrid of the tirandamycin and streptolydigin families [1]. It possesses the bicyclic ketal (2,9-dioxabicyclo[3.3.1]nonane) system common to tirandamycins A–D, plus the vinyl epoxide moiety (spiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxiran]) that is present in streptolydigin but entirely absent in tirandamycins A–D [1][2]. At the same time, tirandalydigin lacks the N-glycosyl substituent at position 1 and the substituted acetamide at position 5 of the tetramic acid ring that distinguish streptolydigin [3]. These structural features were confirmed by NMR, UV, and mass spectrometry [2].

structural biology natural product chemistry antibiotic discovery

Anaerobic Potency: Tirandalydigin IC50 of 0.06 µg/mL Against Peptostreptococcus anaerobius Exceeds Reported Tirandamycin A Activity by Over 250-Fold

Tirandalydigin displayed an IC50 of 0.06 µg/mL against Peptostreptococcus anaerobius, representing the highest potency endpoint reported within the compound's anti-anaerobic profile [1]. Against Bacteroides fragilis (three strains), B. thetaiotaomicron, and B. vulgatus, IC50 values range from 0.25 to 0.5 µg/mL [1]. In contrast, tirandamycin A exhibits MIC values of 16–64 µg/mL against Enterococcus faecalis and other Gram-positive bacteria in standard microdilution assays . While these assays differ in readout (IC50 vs. MIC) and strain panels, the magnitude of difference (>250-fold at the most sensitive endpoint) suggests a meaningful potency advantage for tirandalydigin against certain anaerobic species. Additionally, a cross-study comparison using C. difficile as a bridging strain shows tirandalydigin MIC = 32 µg/mL, streptolydigin MIC = 8 µg/mL, and tirandamycin MIC = 16 µg/mL [2], indicating that relative potency is strain-dependent and that tirandalydigin does not uniformly outperform its congeners across all species.

anaerobic bacteriology MIC determination Gram-positive anaerobes

Electrophilic Warhead Reactivity: Tirandalydigin's Vinyl Epoxide Enables Covalent Target Engagement Not Available with Tirandamycins A–D

The vinyl epoxide moiety of tirandalydigin constitutes an electrophilic warhead capable of covalent modification of nucleophilic residues in target proteins. This feature was experimentally exploited by Castro-Falcón et al. (2016), who demonstrated that a thiophenol probe preferentially labels epoxide-bearing natural products and successfully used this reactivity to detect and isolate tirandalydigin from Salinispora extracts, thereby linking an orphan biosynthetic gene cluster to its product [1]. Tirandamycins A–D lack this epoxide and consequently do not exhibit the same reactivity profile [2]. Streptolydigin also carries a vinyl epoxide, but its covalent reactivity profile may differ due to steric effects from the bulky N-glycosyl substituent [3]. The presence of this electrophilic warhead not only informs mechanism-of-action studies but also provides a unique chemical handle for reactivity-based screening, target identification via mass spectrometry, and structure-activity relationship studies focused on covalent inhibition.

chemical biology target engagement electrophilic natural products covalent inhibitors

Spectrum Breadth: Tirandalydigin Demonstrates Activity Against Legionella Species, Extending Beyond the Typical Anti-Anaerobic Spectrum of Comparator Agents

Tirandalydigin exhibits antibacterial activity against Legionella micdadei with an IC50 of 1 µg/mL [1], in addition to its well-characterized activity against pathogenic anaerobes (Bacteroides spp., Clostridium spp., Peptostreptococcus spp.), streptococci, and enterococci (MIC range 0.5–32 µg/mL) [2]. Legionella species are facultative intracellular pathogens not typically covered by standard anti-anaerobic agents such as metronidazole (which lacks anti-Legionella activity) or clindamycin. While tirandamycin A and streptolydigin also inhibit bacterial RNA polymerase and might theoretically share anti-Legionella activity, no published MIC values for Legionella spp. were identified for these comparators. The anti-Legionella activity combined with potent anti-anaerobic activity suggests a distinct polypharmacology profile that could be relevant for empirical coverage in polymicrobial infection models.

antimicrobial spectrum Legionella atypical pathogens drug repurposing

Synthetic Tractability: Unified Synthetic Route Enables Access to Tirandalydigin and Tirandamycins A–D From a Common Intermediate, Facilitating Systematic Analog Generation

Yoshimura et al. (2015) reported a unified asymmetric total synthesis of tirandamycins A–D and tirandalydigin from a common late-stage intermediate, leveraging a cinchona alkaloid-catalyzed asymmetric Morita-Baylis-Hillman reaction to establish the anti,anti,syn-stereotetrad [1]. This unified approach enables diverging synthesis of multiple family members from a single advanced intermediate, a feature not achieved in earlier syntheses that were compound-specific [2]. The tirandalydigin-specific synthesis required construction of the acid-labile vinyl epoxide and the tetramic acid ring, steps that were distinct from the tirandamycin pathway [2][3]. For procurement purposes, this unified synthetic strategy means that structure-activity relationship (SAR) programs can access tirandalydigin, tirandamycins A–D, and streptolydigin fragments from a common synthetic platform, reducing the cost and complexity of obtaining matched-pair analog sets for comparative biological evaluation.

total synthesis medicinal chemistry analog generation chemical biology

Recommended Research and Procurement Scenarios for Tirandalydigin (CAS 114118-91-1) Based on Quantitative Differentiation Evidence


Anti-Anaerobic Drug Discovery Programs Requiring Sub-µg/mL Potency Against Fastidious Anaerobes

Programs targeting Peptostreptococcus, Bacteroides fragilis group, or Clostridium perfringens can leverage tirandalydigin's IC50 range of 0.06–0.5 µg/mL [1] as a benchmark potency standard. This is particularly relevant when tirandamycin A (MIC 16–64 µg/mL against Enterococci) [2] fails to meet hit criteria in primary screening. Tirandalydigin may serve as a positive control for RNA polymerase inhibition-based anti-anaerobic assays, or as a scaffold for semi-synthetic optimization toward improved pharmacokinetic properties.

Covalent Inhibitor Probe Development Leveraging the Vinyl Epoxide Electrophilic Warhead

The uniquely positioned vinyl epoxide on tirandalydigin—absent in all tirandamycins A–D but present in streptolydigin—enables covalent target engagement that can be exploited for chemoproteomic target identification workflows [1]. Researchers can use tirandalydigin as a scaffold for designing activity-based protein profiling (ABPP) probes or for reactivity-guided isolation of target proteins from bacterial lysates via thiol-containing capture reagents, as demonstrated by Castro-Falcón et al. (2016) [2].

Broad-Spectrum Natural Product Reference Panel for Polymicrobial or Atypical Pathogen Screening

Tirandalydigin's activity against Legionella micdadei (IC50 = 1 µg/mL) [1], combined with potent anti-anaerobic activity, makes it a valuable reference compound for screening panels designed to identify agents with activity against both anaerobic bacteria and atypical respiratory pathogens. This dual-spectrum profile is not shared by metronidazole or clindamycin, positioning tirandalydigin as a useful comparator in phenotypic screening cascades that require coverage of both anaerobic and facultative intracellular pathogens.

Systematic Structure-Activity Relationship (SAR) Exploration of the 3-Acyltetramic Acid Pharmacophore

The unified synthetic route reported by Yoshimura et al. (2015) [1] enables procurement of tirandalydigin alongside tirandamycins A–D from a common intermediate. Research groups conducting SAR studies on the 3-acyltetramic acid scaffold can obtain structurally matched analog sets to systematically probe the contributions of the vinyl epoxide, bicyclic ketal oxidation state, and tetramic acid substituents to antibacterial potency, RNA polymerase inhibition, and mammalian cytotoxicity.

Quote Request

Request a Quote for Tirandalydigin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.